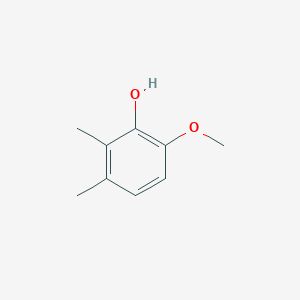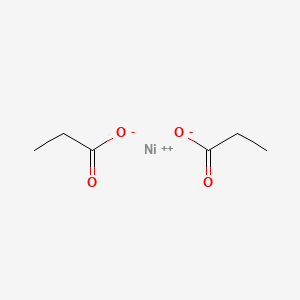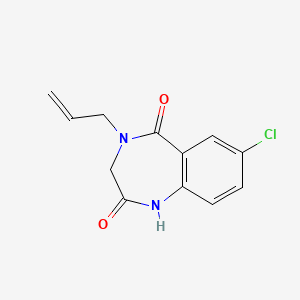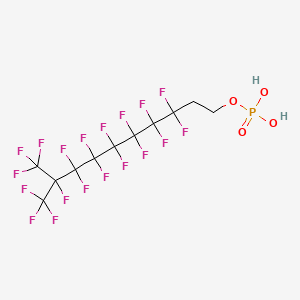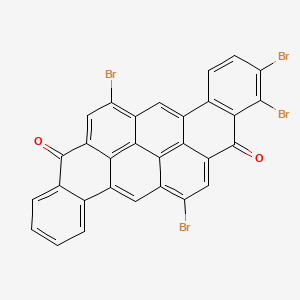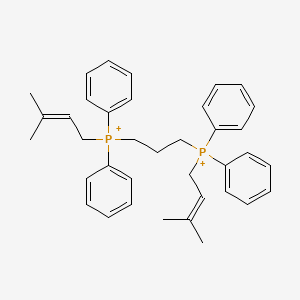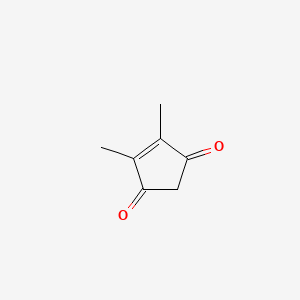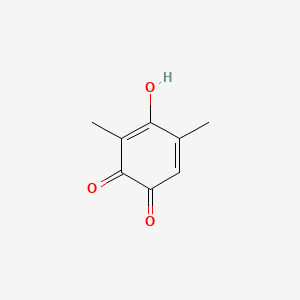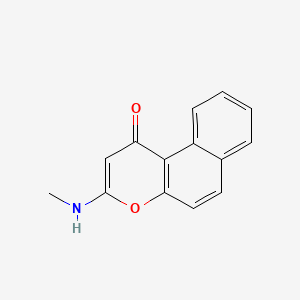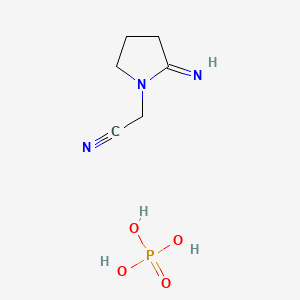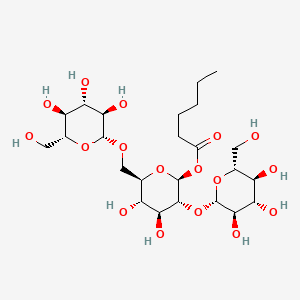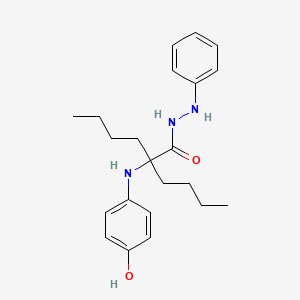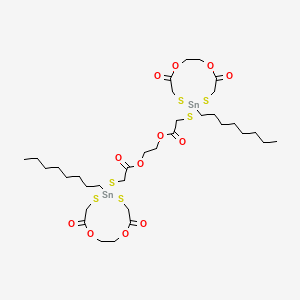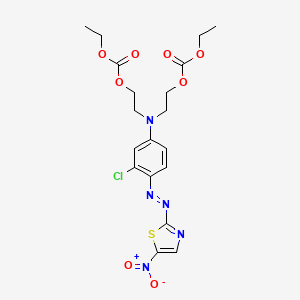
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a unique combination of functional groups, including a nitrothiazole moiety, an azo linkage, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole, followed by chlorination to introduce the nitro and chloro substituents.
Azo Coupling Reaction: The nitrothiazole derivative is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.
Esterification: The final step involves the esterification of the resulting azo compound with ethyl 9-oxo-2,8,10-trioxa-5-azadodecanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the nitrothiazole moiety.
Materials Science: Utilized in the development of advanced materials with specific optical or electronic properties.
Industrial Chemistry: Employed as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is largely dependent on its functional groups:
Nitrothiazole Moiety: This group can interact with biological targets such as enzymes or DNA, leading to antimicrobial or anticancer effects.
Azo Linkage: The azo group can undergo reduction to form amines, which can further interact with biological molecules.
Chloro Substituent: The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate: shares similarities with other nitrothiazole-based compounds, such as:
Uniqueness
Unique Combination: The combination of nitrothiazole, azo linkage, and ethyl ester in a single molecule provides unique chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
79044-52-3 |
|---|---|
Fórmula molecular |
C19H22ClN5O8S |
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
2-[3-chloro-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C19H22ClN5O8S/c1-3-30-18(26)32-9-7-24(8-10-33-19(27)31-4-2)13-5-6-15(14(20)11-13)22-23-17-21-12-16(34-17)25(28)29/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Clave InChI |
SZHIDDYWCPGNMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


